molecular formula C17H15Cl2NO4 B405792 ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE

ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE

Cat. No.: B405792
M. Wt: 368.2g/mol
InChI Key: ZOZDOLSKFFVVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE is an organic compound with a complex structure It is a derivative of benzoic acid and contains dichlorophenoxy and acetylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 2,5-dichlorophenol with chloroacetic acid to form 2-(2,5-dichlorophenoxy)acetic acid. This intermediate is then reacted with ethyl alcohol to produce the ethyl ester. The final step involves the acetylation of the amino group on the benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar structure.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with a methyl group.

Uniqueness

ETHYL 4-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H15Cl2NO4

Molecular Weight

368.2g/mol

IUPAC Name

ethyl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C17H15Cl2NO4/c1-2-23-17(22)11-3-6-13(7-4-11)20-16(21)10-24-15-9-12(18)5-8-14(15)19/h3-9H,2,10H2,1H3,(H,20,21)

InChI Key

ZOZDOLSKFFVVKR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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